1-(adamantane-1-carbonyl)-4-(1H-1,2,3-triazol-1-yl)piperidine
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Overview
Description
1-(adamantane-1-carbonyl)-4-(1H-1,2,3-triazol-1-yl)piperidine is a synthetic organic compound that combines the structural features of adamantane, triazole, and piperidine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(adamantane-1-carbonyl)-4-(1H-1,2,3-triazol-1-yl)piperidine typically involves multiple steps:
Formation of the Adamantane Carbonyl Intermediate: Adamantane is reacted with a suitable carbonylating agent to introduce the carbonyl group.
Triazole Formation: The triazole ring is formed through a cycloaddition reaction, often using azides and alkynes in the presence of a copper catalyst (CuAAC reaction).
Piperidine Introduction: The piperidine ring is introduced through nucleophilic substitution or other suitable methods.
Industrial Production Methods
Industrial production may involve optimizing the reaction conditions for large-scale synthesis, including:
Catalyst Selection: Choosing efficient and cost-effective catalysts.
Reaction Optimization: Adjusting temperature, pressure, and solvent conditions to maximize yield and purity.
Purification: Employing techniques such as crystallization, distillation, or chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
1-(adamantane-1-carbonyl)-4-(1H-1,2,3-triazol-1-yl)piperidine can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms, often using oxidizing agents like potassium permanganate.
Reduction: Removal of oxygen or addition of hydrogen, using reducing agents like lithium aluminum hydride.
Substitution: Replacement of functional groups, using nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Solvents: Common solvents include dichloromethane, ethanol, and water.
Major Products
The major products formed depend on the specific reactions and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and antiviral properties.
Medicine: Explored for its potential as a drug candidate, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1-(adamantane-1-carbonyl)-4-(1H-1,2,3-triazol-1-yl)piperidine depends on its specific application:
Molecular Targets: May interact with enzymes, receptors, or other biomolecules.
Pathways Involved: Could influence biochemical pathways related to its biological activity, such as inhibiting enzyme activity or modulating receptor signaling.
Comparison with Similar Compounds
Similar Compounds
1-(adamantane-1-carbonyl)-4-(1H-1,2,3-triazol-1-yl)benzene: Similar structure but with a benzene ring instead of piperidine.
1-(adamantane-1-carbonyl)-4-(1H-1,2,3-triazol-1-yl)ethane: Similar structure but with an ethane chain instead of piperidine.
Uniqueness
1-(adamantane-1-carbonyl)-4-(1H-1,2,3-triazol-1-yl)piperidine is unique due to the combination of adamantane, triazole, and piperidine, which may confer specific chemical and biological properties not found in similar compounds.
Properties
IUPAC Name |
1-adamantyl-[4-(triazol-1-yl)piperidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N4O/c23-17(18-10-13-7-14(11-18)9-15(8-13)12-18)21-4-1-16(2-5-21)22-6-3-19-20-22/h3,6,13-16H,1-2,4-5,7-12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MTKLMUIHJPIZML-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2C=CN=N2)C(=O)C34CC5CC(C3)CC(C5)C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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